

Elucidation of the Structure of Mannose Triflate: A Technical Guide

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Compound of Interest

Compound Name: Mannose triflate

Cat. No.: B024346

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This guide provides a comprehensive overview of the structural elucidation of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose, commonly known as **mannose triflate**. This compound is a critical precursor in the synthesis of 2-deoxy-2- ^{18}F fluoro-D-glucose (^{18}F FDG) for Positron Emission Tomography (PET) imaging.^{[1][2][3]} The following sections detail the experimental methodologies and data that have been instrumental in confirming its chemical structure.

Spectroscopic and Physical Data

The structural confirmation of **mannose triflate** relies on a combination of spectroscopic and physical data. The key quantitative data from various analytical techniques are summarized below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Mannose Triflate

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₉ F ₃ O ₁₂ S	[4][5]
Molecular Weight	480.36 g/mol	[4][5]
Appearance	White or almost white crystalline powder	[1][6]
Melting Point	117 - 122 °C	[6][7]
Optical Rotation [α] _D ²⁰	-12 to -16 °	[6]
CAS Number	92051-23-5	[4]

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z	Reference
[M + Na] ⁺	503.0442	503.0440	[1]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment	Reference
3500	Absence of O-H stretch (indicating quantitative conversion)	[1]
1753, 1730	C=O (carbonyl) functionalities	[1]
1414, 1215	Triflate group	[1]

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Nucleus	Solvent	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant	Assignment	Reference
^1H	CDCl_3	2.07, 2.10, 2.11, 2.17	s	Acetyl groups (4 x CH_3)	[7]
3.83 - 3.87	m	1H	[7]		
4.18 - 4.28	m	2H	[7]		
5.16	d	1H	[7]		
5.20 - 5.24	dd	1H	[7]		
5.27 - 5.32	t	1H	[7]		
5.93	d	1H	[7]		
^{13}C	CDCl_3	20.31, 20.35, 20.44, 20.57	Acetyl groups (4 x CH_3)	[7]	
61.74, 64.79, 69.66, 73.60, 81.28, 89.16	Pyranose ring carbons	[7]			
118.50	CF_3	[7]			
167.90, 169.06, 169.75, 170.48	Carbonyl carbons (4 x C=O)	[7]			
^{19}F	CDCl_3	-73.97	s	CF_3	[1]

Experimental Protocols

The successful synthesis and characterization of **mannose triflate** are contingent upon precise experimental procedures. The following protocols are based on established methodologies.[1]
[2]

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl- β -D-mannopyranose[1][2]

- Starting Material: 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose.
- Reagents: Trifluoromethanesulfonic anhydride (Tf₂O) and pyridine.
- Solvent: Anhydrous dichloromethane (CH₂Cl₂).
- Procedure:
 - Dissolve 1,3,4,6-Tetra-O-acetyl- β -D-mannopyranose in anhydrous dichloromethane under a dry argon atmosphere.
 - Add pyridine to the solution.
 - Cool the mixture to -15 °C.[7]
 - Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
 - Allow the reaction to proceed for 6 hours, with the temperature slowly rising to room temperature.[1][2][7]
 - Quench the reaction by washing with a saturated sodium bicarbonate solution and then with distilled water.[7]
 - Dry the organic phase over anhydrous sodium sulfate and filter.[7]
 - Remove the solvent under reduced pressure to obtain the crude product.
 - Recrystallize the crude product from absolute ethanol to yield pure **mannose triflate** as white needles.[1]

Characterization Methods

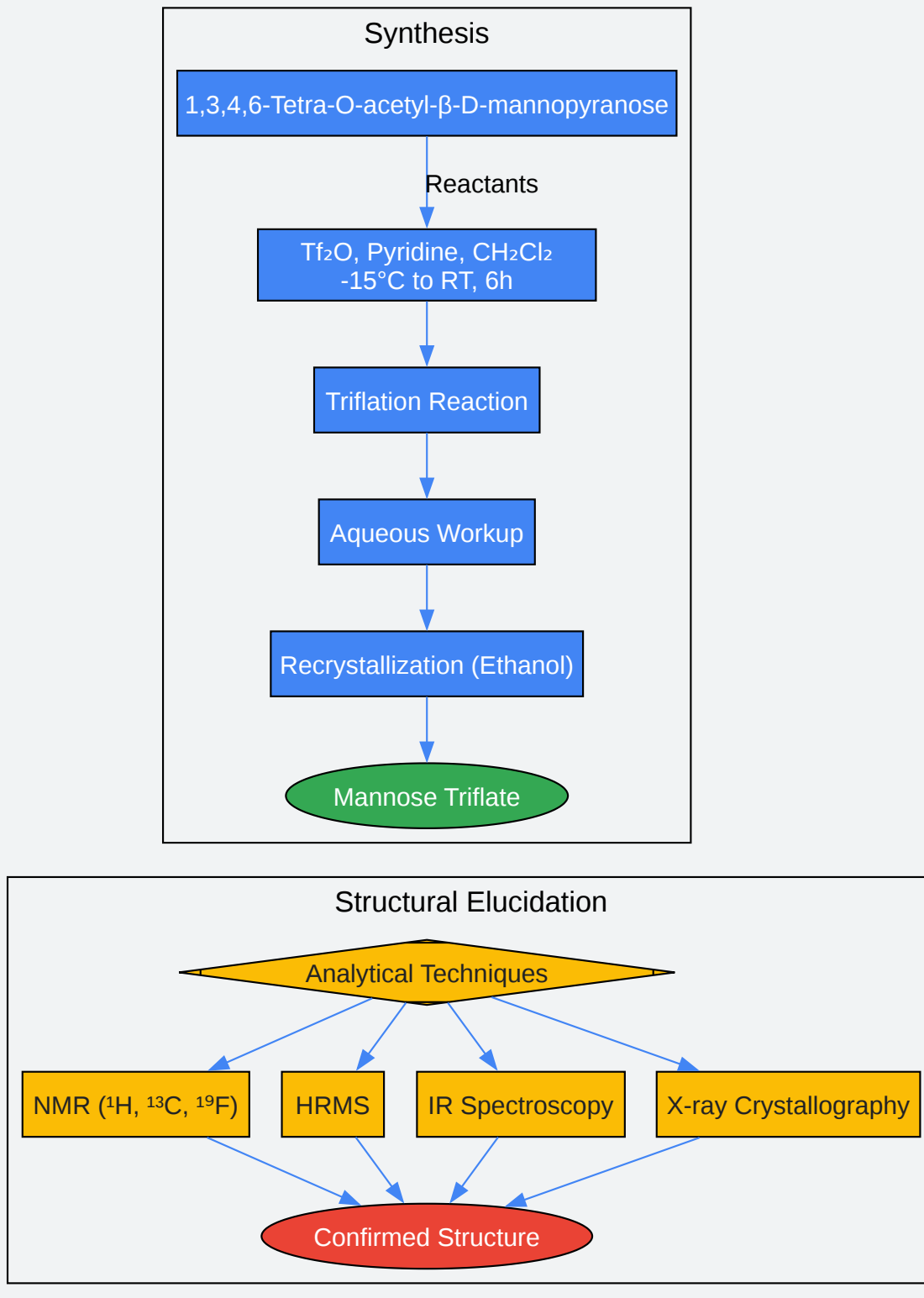
- Infrared (IR) Spectroscopy: The IR spectrum is recorded to confirm the presence of carbonyl and triflate functional groups and the absence of the hydroxyl group from the starting material.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR spectra are obtained to confirm the detailed molecular structure, including the stereochemistry of the pyranose ring and the presence and environment of the acetyl and triflate groups.[1][7]
- High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which provides strong evidence for its elemental composition.[1]
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry.[8][9]

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and structural elucidation of **mannose triflate**.

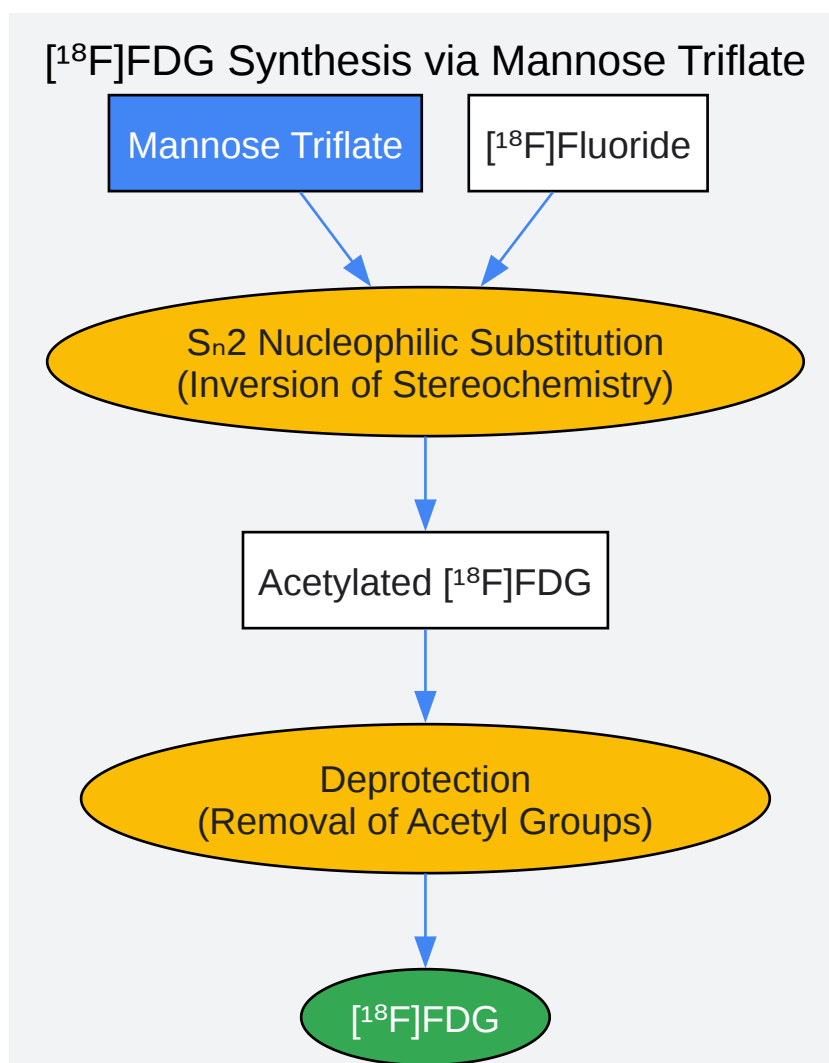
Synthesis and Characterization of Mannose Triflate

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis and structural analysis of **mannose triflate**.

Role in [^{18}F]FDG Synthesis

Mannose triflate is a crucial precursor for the synthesis of [^{18}F]FDG, a widely used radiotracer in PET imaging for oncology, neurology, and cardiology.[3][10] The triflate group at the C-2 position of the mannose ring is an excellent leaving group, facilitating a nucleophilic substitution ($\text{S}_{\text{N}}2$) reaction with [^{18}F]fluoride.[3] This reaction proceeds with inversion of stereochemistry at the C-2 position, converting the manno-configuration to the desired gluco-configuration of [^{18}F]FDG.

The overall process involves the reaction of **mannose triflate** with [^{18}F]fluoride, followed by deprotection of the acetyl groups to yield [^{18}F]FDG.[10] The efficiency and reliability of this synthesis are critical for the clinical availability of this important imaging agent.[11]



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Caption: Reaction pathway for the synthesis of [^{18}F]FDG from **mannose triflate**.

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